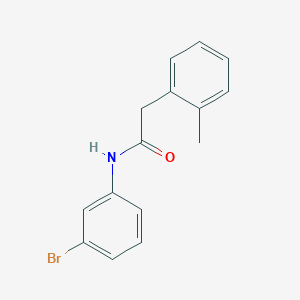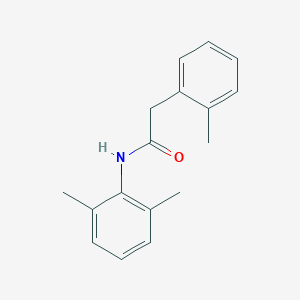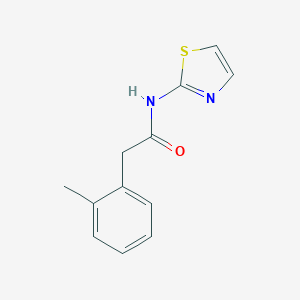
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTAA is a thiazolylacetamide derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has exhibited potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have a positive effect on the immune system, enhancing the production of immune cells and cytokines. Furthermore, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of research could focus on elucidating the exact mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Additionally, further studies could investigate the potential applications of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide in the development of new anti-inflammatory, anticancer, and antimicrobial drugs. Furthermore, research could explore the potential use of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide as a research tool in various fields, including immunology and pharmacology. Finally, studies could investigate the potential side effects and toxicity of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is a novel compound with promising biological activities and potential applications in various fields. It exhibits anti-inflammatory, antitumor, and antimicrobial properties and has been shown to have positive effects on the immune system and organ function. Further research is needed to fully understand the mechanisms of action of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in drug development and research.
Synthesemethoden
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiosemicarbazide and subsequent cyclization and acetylation steps. The final product is obtained as a white crystalline solid with a melting point of 140-142°C and a molecular weight of 267.36 g/mol.
Eigenschaften
Produktname |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-2-3-5-10(9)8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
LBHZGAXCJUMJQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





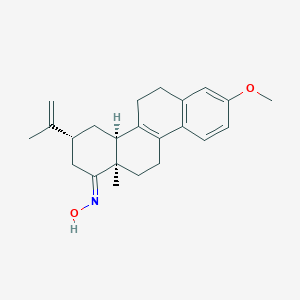
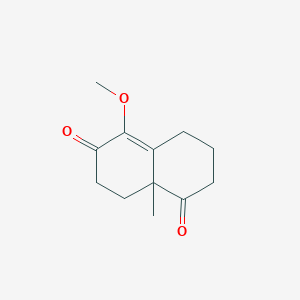
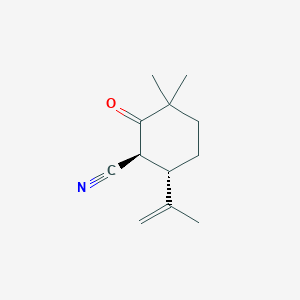
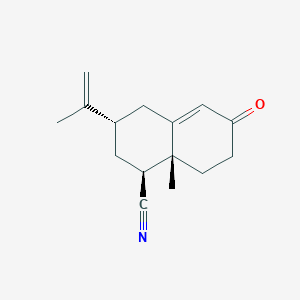
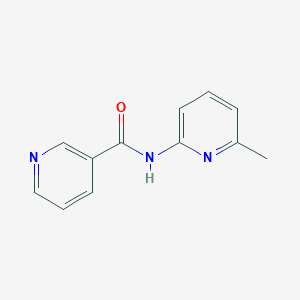
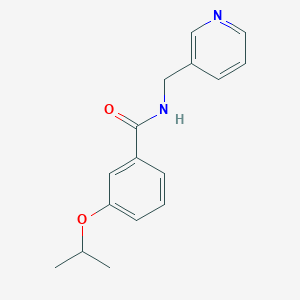
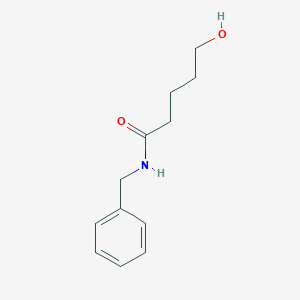
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

